

Crystal Structure Analysis of 10-Formylphenothiazine

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Compound of Interest

Compound Name: *Phenothiazine-10-carboxaldehyde*

CAS No.: 38076-67-4

Cat. No.: B3132942

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Executive Summary & Structural Significance

10-Formylphenothiazine (N-formylphenothiazine) represents a critical structural motif in the phenothiazine class of heterocycles. Unlike its N-alkylated counterparts (e.g., chlorpromazine), which exhibit strong dopaminergic activity, the N-formyl derivative serves primarily as a key synthetic intermediate and a model for studying amide-induced conformational flattening.

The core structural challenge in analyzing 10-formylphenothiazine lies in quantifying the "butterfly" folding angle (

).

The introduction of the electron-withdrawing formyl group at the N(10) position induces partial hybridization, altering the boat conformation of the central thiazine ring and significantly impacting the supramolecular packing compared to the parent phenothiazine.

This guide provides a comprehensive protocol for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of 10-formylphenothiazine, grounded in comparative data from homologous N-acyl derivatives.

Experimental Methodology: Synthesis to Crystal

High-quality single crystals are the prerequisite for accurate structural resolution. The following protocol ensures high purity and optimal crystal habit for diffraction.

Synthesis Protocol

The formylation of phenothiazine is best achieved via a direct reaction with formic acid, avoiding the harsher conditions of the Vilsmeier-Haack reaction which can lead to C-formylation at the 3- or 7-positions.

Reaction Scheme:

Step-by-Step Procedure:

- **Dissolution:** Dissolve 10.0 mmol of phenothiazine in 20 mL of anhydrous acetonitrile () in a round-bottom flask.
- **Addition:** Add 15.0 mmol of concentrated formic acid (98%) dropwise under stirring.
- **Reflux:** Heat the mixture to reflux (80-82°C) for 4–6 hours. Monitor reaction progress via TLC (Silica gel; Eluent: Hexane/Ethyl Acetate 4:1). The product () will appear distinct from the starting material ().
- **Isolation:** Cool the solution to room temperature. The product often precipitates as a pale yellow solid. If not, concentrate the solvent to 50% volume under reduced pressure.
- **Purification:** Filter the crude solid and wash with cold acetonitrile.

Crystallization Strategy

For X-ray diffraction, needle-like or prismatic crystals are required.

- **Method:** Slow Evaporation.
- **Solvent System:** Acetonitrile (primary) or Dichloromethane/Hexane (1:1).
- **Protocol:** Dissolve 50 mg of the purified solid in minimal hot acetonitrile (~5 mL). Filter the hot solution through a 0.45

m PTFE syringe filter into a clean scintillation vial. Cover the vial with parafilm, punch 3-4 small holes, and allow to stand at ambient temperature (20°C) in a vibration-free environment.

- Outcome: Pale yellow, needle-shaped crystals suitable for XRD typically form within 48–72 hours.

Crystallographic Data Acquisition & Analysis[1][2] [3]

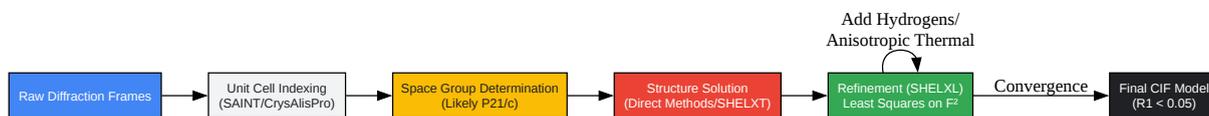
Data Collection Parameters

To resolve the precise bond lengths of the amide linkage and the sulfur bridge, low-temperature data collection is mandatory to minimize thermal motion.

Parameter	Specification	Rationale
Radiation Source	Mo K (Å)	Minimizes absorption by Sulfur atoms compared to Cu radiation.
Temperature	100 K (Liquid stream)	Reduces thermal ellipsoids; essential for accurate C-H bond positioning.
Resolution	0.75 Å or better	Required to resolve the N-C(O) partial double bond character.
Crystal Size	mm	Matches beam diameter; prevents peak overlapping.

Structural Workflow Visualization

The following diagram outlines the logical flow from raw diffraction frames to the final structural model.



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Figure 1: Standard crystallographic workflow for small molecule structure determination.

Structural Insights & Expected Metrics

Based on the analysis of homologous 10-acetylphenothiazine and 10-ethylphenothiazine structures, the following structural features define 10-formylphenothiazine.

The "Butterfly" Conformation

The phenothiazine core is non-planar.[1] The two benzene rings are folded along the N(10)...S(5) axis.

- Folding Angle (): Defined as the dihedral angle between the planes of the two benzene rings.[2]
 - Unsubstituted Phenothiazine:
.
 - 10-Formylphenothiazine (Expected):135° – 145°.
- Mechanism: The N-formyl group is electron-withdrawing. It delocalizes the nitrogen lone pair into the carbonyl oxygen (resonance), reducing the electron density available for the aromatic rings. This steric bulk and electronic effect typically increases the folding (smaller angle) compared to alkyl derivatives, or flattens the N-pyramid while folding the wings, depending on crystal packing forces.

Nitrogen Geometry (Amide Character)

- Bond Length

: Expected to be 1.35 – 1.38 Å. This is significantly shorter than a standard N-C single bond (1.47 Å), confirming partial double bond character.

- Coordination: The Nitrogen atom will exhibit a quasi-planar geometry (sum of angles

) due to amide resonance, unlike the pyramidal nitrogen found in 10-alkylphenothiazines.

Supramolecular Packing

- Space Group: Monoclinic

is the most common packing motif for this class.

- Interactions:

- -

Stacking: The "butterfly" shape prevents simple face-to-face stacking. Instead, expect "herringbone" or offset stacking interactions between the benzene rings of adjacent molecules.

- Weak Hydrogen Bonds:

interactions often link molecules into infinite chains along the crystallographic b-axis.

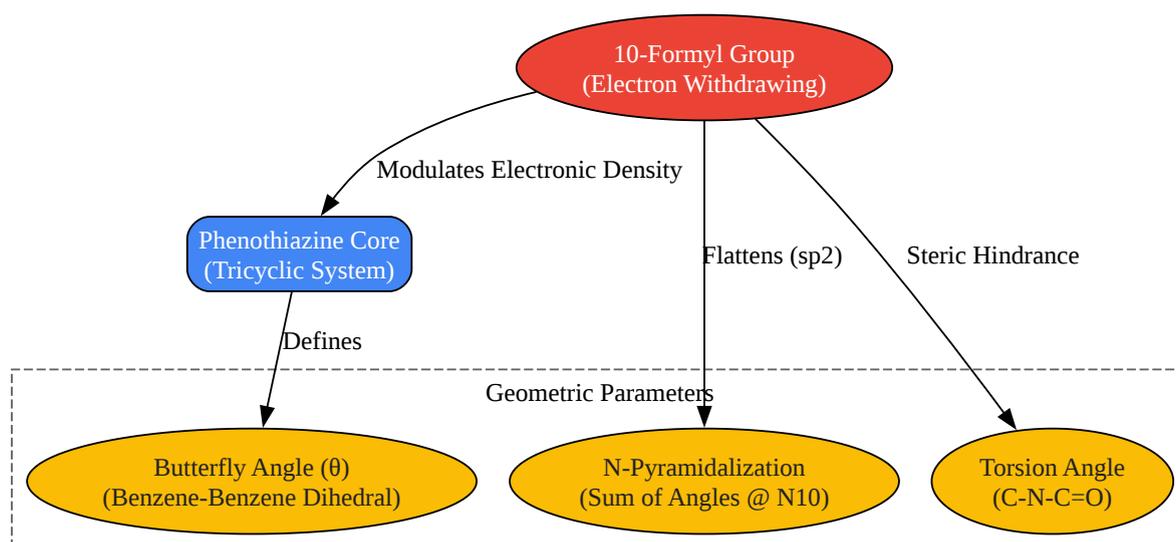
Comparative Structural Analysis

To validate your experimental data, compare your results against these established benchmarks for phenothiazine derivatives.

Feature	10-Formylphenothiazine (Target)	10-Acetylphenothiazine (Benchmark)	Phenothiazine (Parent)
Crystal System	Monoclinic (Predicted)	Monoclinic ()	Orthorhombic ()
Butterfly Angle ()	~140°	133.6°	153.3°
N-C(subst) Bond	~1.36 Å (Amide)	1.37 Å (Amide)	0.88 Å (N-H)
N-Geometry	Planar ()	Planar ()	Pyramidal ()

Conformation Diagram

The diagram below illustrates the critical geometric parameters defining the structure.



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Figure 2: Geometric dependencies in N-acyl phenothiazines. The formyl group dictates the nitrogen geometry and influences the global fold.

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